molecular formula C11H18N2O B2731846 N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide CAS No. 1111555-83-9

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide

Cat. No.: B2731846
CAS No.: 1111555-83-9
M. Wt: 194.278
InChI Key: VFYZCHGIASMKMY-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide is a chemical compound with a unique structure that includes a cyano group, a cyclopropyl group, and a dimethylpropanamide moiety

Preparation Methods

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide typically involves the reaction of a suitable cyclopropyl-containing precursor with a cyano group donor under specific conditions. One common method involves the use of 2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide as an intermediate . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing a variety of substituted amides.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and cyclopropyl moiety play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall chemical properties, which can influence their reactivity and applications.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-10(2,3)9(14)13-11(4,7-12)8-5-6-8/h8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYZCHGIASMKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C)(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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